In Vitro Antiviral Potency of Ulonivirine Against Wild-Type HIV-1 Compared to Doravirine
Ulonivirine demonstrates potent in vitro antiviral activity against wild-type (WT) HIV-1, with a half-maximal inhibitory concentration (IC50) of 51.3 nM [1]. This is comparable to, though slightly less potent than, the FDA-approved NNRTI doravirine, which exhibits an IC50 of 19 nM against WT virus in a similar assay format . While both compounds are potent, the difference in their intrinsic activity may influence dosing and selection for specific experimental models where maximal potency at low concentrations is a priority.
| Evidence Dimension | In vitro antiviral potency against wild-type HIV-1 |
|---|---|
| Target Compound Data | IC50 = 51.3 nM |
| Comparator Or Baseline | Doravirine (MK-1439); IC50 = 19 nM |
| Quantified Difference | Doravirine is approximately 2.7-fold more potent in vitro |
| Conditions | In vitro cell-based antiviral assay |
Why This Matters
This quantitative potency difference is crucial for researchers selecting the appropriate NNRTI for in vitro studies or for those developing formulations where lower systemic exposure may be required.
- [1] CROI Conference. Resistance Profile of MK-8507, a Novel NNRTI Suitable for Weekly Oral HIV Treatment. 2021. View Source
